
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes multiple fluorine atoms, imparts distinct chemical properties that make it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate typically involves the reaction of ethyl acetate with difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. Industrial production also focuses on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Ethyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical processes, making the compound valuable for studying enzyme kinetics and drug-receptor interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1,1,2,2-tetrafluoroethyl ether
- 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane
- Methyl difluoro(1,1,2,2-tetrafluoroethoxy)acetate
Uniqueness
This compound stands out due to its specific arrangement of fluorine atoms and the ethyl ester group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
88239-69-4 |
|---|---|
Formule moléculaire |
C6H6F6O3 |
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetate |
InChI |
InChI=1S/C6H6F6O3/c1-2-14-4(13)6(11,12)15-5(9,10)3(7)8/h3H,2H2,1H3 |
Clé InChI |
YKDQBPWBNOKVKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(OC(C(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


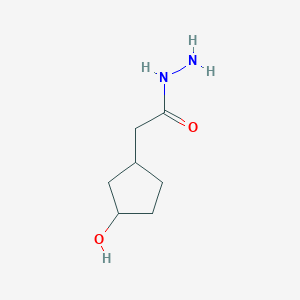
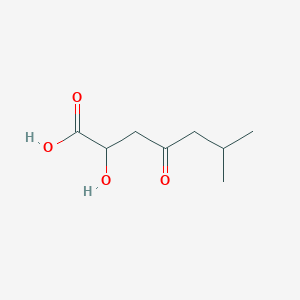
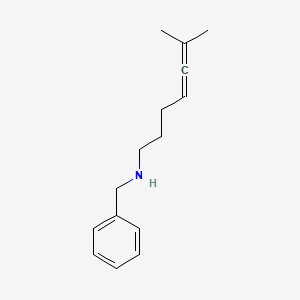
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
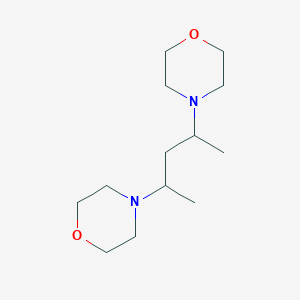
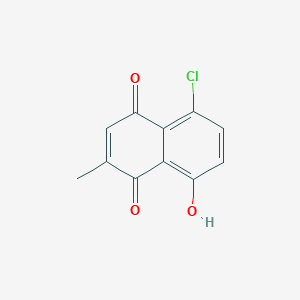
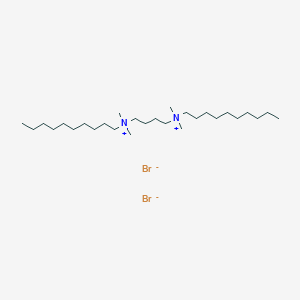
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![O-Benzyl-N-[(2,2,2-trichloroethoxy)carbonyl]-L-serine](/img/structure/B14387003.png)

![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
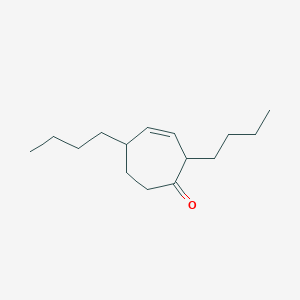
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
